(S)-Dibenzyl 2-aminosuccinate
Overview
Description
Synthesis Analysis
The synthesis of structures related to (S)-Dibenzyl 2-aminosuccinate involves several innovative approaches. For example, Zheng-Ming Du et al. (2010) described the preparation of 4,4-dibenzyl-2-phenyl-2-oxazolin-5-ones, a step towards synthesizing α,α-disubstituted α-amino acids, by reacting 2-phenyl-2-oxazolin-5-one with magnesium methyl carbonate (MMC) and benzylhalides in a one-step reaction, highlighting a novel method for amino acid synthesis through hydrolysis of the oxazolinones (Du et al., 2010). Similarly, J. Andrés and colleagues (1996) achieved the synthesis of enantiomerically pure syn-2-amino alcohols, closely related to (S)-Dibenzyl 2-aminosuccinate, by adding diethylzinc to chiral α-(dibenzylamino) aldehydes, demonstrating a highly stereoselective addition that yields syn-2-(dibenzylamino) alcohols with excellent diastereomeric excesses (Andrés et al., 1996).
Molecular Structure Analysis
The molecular structure of (S)-Dibenzyl 2-aminosuccinate and related compounds is crucial for understanding their chemical behavior. Studies on the synthesis and structure of such molecules often employ X-ray crystallography and spectroscopic methods for precise determination. For instance, Manisha Yadav et al. (2023) provided insight into the structure of bis(3-amino-1-hydroxybenzyl)diselenide, showcasing the importance of structural determination in understanding the compound's chemical properties and reactivity (Yadav et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving (S)-Dibenzyl 2-aminosuccinate and its derivatives highlight the compound's versatility in organic synthesis. G. Kraus and Haitao Guo (2009) demonstrated a novel synthesis of 2,3-disubstituted indoles from aminobenzyl phosphonium salts, reflecting the compound's utility in synthesizing complex heterocyclic structures (Kraus & Guo, 2009).
Physical Properties Analysis
The physical properties of (S)-Dibenzyl 2-aminosuccinate, such as solubility, melting point, and crystalline structure, are essential for its application in synthesis and material science. While specific studies on (S)-Dibenzyl 2-aminosuccinate's physical properties are scarce, related research on dibenzylated compounds provides a basis for understanding these aspects.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of (S)-Dibenzyl 2-aminosuccinate, are fundamental to its applications in organic synthesis. The work by Kovuru Gopalaiah et al. (2017) on the iron-catalyzed reaction of 2-aminobenzyl alcohols with benzylamines to synthesize quinazolines showcases the type of chemical transformations that (S)-Dibenzyl 2-aminosuccinate might undergo, emphasizing its potential in synthesizing nitrogen-containing heterocycles (Gopalaiah et al., 2017).
Scientific Research Applications
Protecting Group for Primary Amino Synthesis : Dibenzyltriazones, derived from compounds like (S)-Dibenzyl 2-aminosuccinate, are used as protecting groups in the synthesis of polyamines such as hypusine, deoxyphypusine, and spermidine, which have applications in biochemical research (Knapp et al., 1992).
Phosphorylation of Serine-Containing Peptides : Reagents like dibenzyl N, N-diethylphosphoramidite are used for efficient phosphorylation in peptide synthesis, which is crucial in the synthesis of biologically active compounds (Perich & Johns, 1988).
Synthesis of Quinolines : Ruthenium-catalyzed reactions involving 2-aminobenzyl alcohol, a derivative of (S)-Dibenzyl 2-aminosuccinate, lead to the synthesis of quinolines, compounds with significant pharmaceutical applications (Cho et al., 2003).
Alkaloid Synthesis in Natural Medicines : Compounds like Justidrusamides A-D, containing 2-aminobenzyl alcohol, are synthesized from Justicia gendarussa, a plant used in traditional medicine (Kiren et al., 2014).
Synthesis of Bifunctional Poly(amino carboxylate) Chelating Agents : These are important in pharmaceutical and biotechnology industries for applications such as drug delivery systems (McMurry et al., 1992).
Synthesis of Amino Acid Derivatives : Methods involving (S)-Dibenzyl 2-aminosuccinate derivatives are employed in synthesizing novel amino acid derivatives, which have wide applications in medicinal chemistry (Du et al., 2010).
Alzheimer's Disease Treatment Research : Melatonin-N,N-dibenzyl(N-methyl)amine hybrids, which can be synthesized using related compounds, show potential as treatments for Alzheimer's due to their neurogenic and neuroprotective properties (López-Iglesias et al., 2014).
Safety And Hazards
Future Directions
While specific future directions for “(S)-Dibenzyl 2-aminosuccinate” were not found, there is a growing interest in the development of new molecules with potent activity against otherwise highly resistant pathogens . Additionally, eco-friendly membranes are gaining attention for their positive environmental impact and potential applications in water-oil processing .
Relevant Papers Several papers were found that may be relevant to “(S)-Dibenzyl 2-aminosuccinate”. These include studies on the synthesis of biologically active compounds based on 2-aminobenzothiazole , the complete synthesis of favipiravir from 2-aminopyrazine , and the synthesis of new 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities .
properties
IUPAC Name |
dibenzyl (2S)-2-aminobutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14/h1-10,16H,11-13,19H2/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAMWLOABQRMAO-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384577 | |
Record name | Dibenzyl L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Dibenzyl 2-aminosuccinate | |
CAS RN |
2791-79-9 | |
Record name | Dibenzyl L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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